

Confirming Methylamino-PEG3-azide Conjugation: A Comparative Guide to Spectroscopic Analysis

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Compound of Interest

Compound Name: Methylamino-PEG3-azide

Cat. No.: B608985

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For researchers, scientists, and drug development professionals, the successful conjugation of functionalized polyethylene glycol (PEG) linkers is a critical step in the development of advanced therapeutics and diagnostics. This guide provides a comparative overview of spectroscopic techniques used to confirm the conjugation of **Methylamino-PEG3-azide**, a bifunctional linker, and contrasts its analytical signatures with common alternatives.

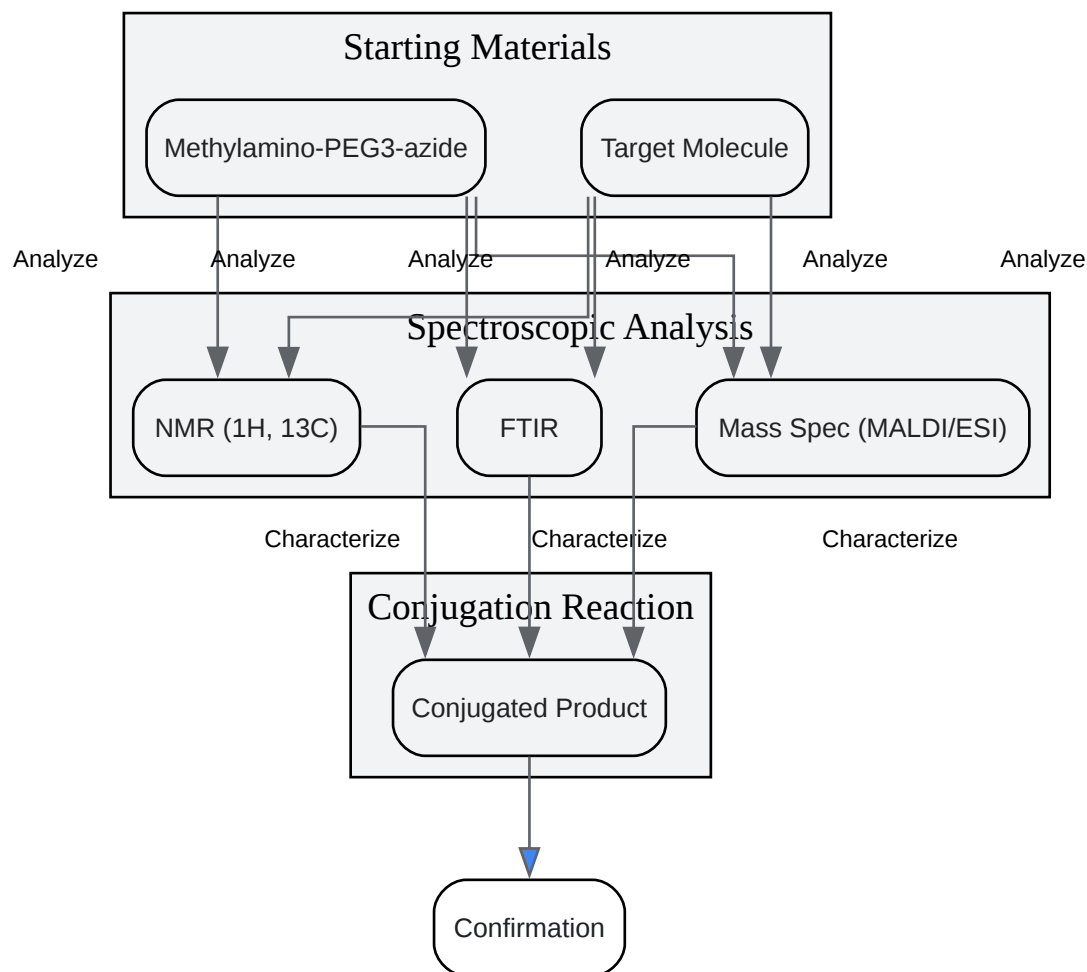
This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for the characterization of **Methylamino-PEG3-azide** and its conjugates. It further presents a comparative analysis with other widely used bifunctional PEG linkers, namely Amino-PEG-NHS Ester and Amino-PEG-Maleimide, to aid in the selection and validation of appropriate bioconjugation strategies.

Spectroscopic Confirmation of Methylamino-PEG3-azide

The successful attachment of **Methylamino-PEG3-azide** to a target molecule can be rigorously confirmed by observing specific changes in the spectral data obtained from NMR, FTIR, and MS analyses. These techniques provide complementary information on the chemical environment of the atoms, the presence of specific functional groups, and the overall mass of the resulting conjugate.

Workflow for Spectroscopic Analysis

The general workflow for confirming the conjugation of **Methylamino-PEG3-azide** involves a systematic spectroscopic analysis of the starting materials and the final conjugate.



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Caption: Workflow for Spectroscopic Confirmation of Conjugation.

Data Presentation: Spectroscopic Signatures

The following tables summarize the expected spectroscopic data for **Methylamino-PEG3-azide** before and after conjugation. This data is based on typical values for similar PEG-azide and PEG-amine compounds.

Table 1: ¹H NMR Spectral Data

Compound	Functional Group	Expected Chemical Shift (δ , ppm)	Multiplicity
Methylamino-PEG3-azide	-CH ₃ NH-	~2.4	s
-CH ₂ -NH-	~2.7	t	m
-O-CH ₂ -CH ₂ -O-	3.5 - 3.7	m	
-CH ₂ -N ₃	~3.4	t	
Conjugated Product	-CH ₂ -NH- (amide)	Shift to ~3.2-3.5	m
Triazole proton (if via click chemistry)	~7.5-8.5	s	

Table 2: ¹³C NMR Spectral Data

Compound	Functional Group	Expected Chemical Shift (δ , ppm)
Methylamino-PEG3-azide	-CH ₃ NH-	~34
-CH ₂ -NH-	~42	~70-74
-O-CH ₂ -CH ₂ -O-	~70-74	
-CH ₂ -N ₃	~51	
Conjugated Product	-CH ₂ -NH- (amide)	Shift to ~39-41
Triazole carbons (if via click chemistry)	~120-140	

Table 3: FTIR Spectral Data

Compound	Functional Group	Expected Peak Position (cm ⁻¹)	Intensity
Methylamino-PEG3-azide	N-H stretch (amine)	3300-3500	Medium
C-H stretch (alkane)	2850-2960	Strong	
N ₃ stretch (azide)	~2100	Strong, Sharp	
C-O stretch (ether)	1050-1150	Strong	
Conjugated Product	N-H stretch (amide)	3200-3400	Medium
C=O stretch (amide)	1630-1680	Strong	
N ₃ stretch (azide)	Absent (if reacted)	-	

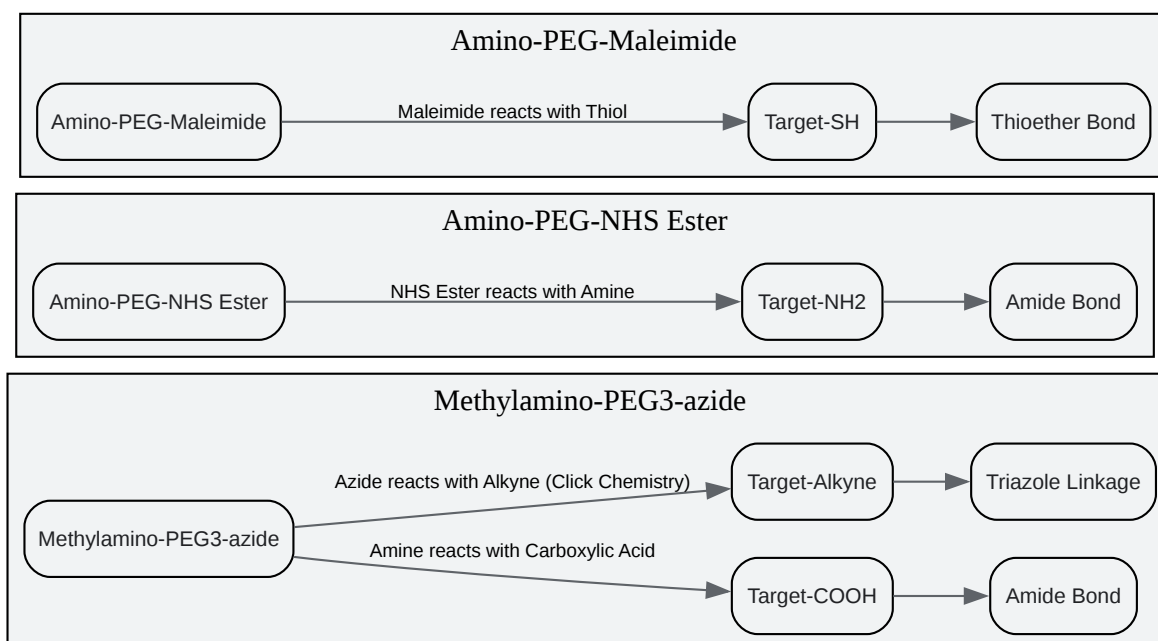
Table 4: Mass Spectrometry Data

Compound	Ionization Method	Expected m/z
Methylamino-PEG3-azide	ESI-MS	[M+H] ⁺ ≈ 233.16
Conjugated Product	MALDI-TOF/ESI-MS	[M + Target Molecule + H] ⁺

Comparison with Alternative Bifunctional PEG Linkers

The choice of a bifunctional linker depends on the available functional groups on the target molecule and the desired reaction chemistry. Below is a comparison of **Methylamino-PEG3-azide** with two common alternatives.

Chemical Structures and Reaction Schemes



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